molecular formula C18H20NOBr B194855 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide CAS No. 37743-18-3

3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide

Cat. No.: B194855
CAS No.: 37743-18-3
M. Wt: 346.3 g/mol
InChI Key: QJPXLCQSAFQCBD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows chemists to explore new synthetic pathways and develop novel compounds.

Common Reactions :

  • Oxidation : Can yield corresponding oxides or ketones.
  • Reduction : Can produce alcohols or amines.
  • Substitution : The bromide ion can be replaced with other nucleophiles like chloride or hydroxide.

Biology

In biological research, 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide is employed in studying enzyme mechanisms and protein-ligand interactions. Its structural features allow researchers to investigate how it interacts with biological targets, particularly within cellular pathways.

Case Study: Opioid Receptor Interaction

A significant application of this compound is its interaction with opioid receptors. It acts as an agonist at these receptors, which are crucial in pain perception. Studies indicate that compounds similar to this one can lead to decreased pain perception, making them potential candidates for developing analgesics.

Medicine

The compound has implications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. Its structural similarity to known pharmaceuticals like loperamide suggests potential uses in treating conditions such as diarrhea and pain management.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it a valuable component in various formulations and processes.

Data Table: Summary of Applications

Application AreaDescription
ChemistryIntermediate for organic synthesis
BiologyStudy of enzyme mechanisms; protein-ligand interactions
MedicineDevelopment of analgesics; potential drug candidate for CNS disorders
IndustryProduction of specialty chemicals

Biological Activity

3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide (CAS No. 37743-18-3) is a quaternary ammonium compound with significant potential in biological research and medicinal applications. This compound is characterized by its tetrahydrofuran ring, substituted with two phenyl groups and a dimethylammonium group, leading to diverse biological activities.

PropertyValue
Molecular FormulaC18H20BrNO
Molecular Weight346.27 g/mol
Melting Point174.2 - 177.4 °C
Solubility>500 g/L (20 °C)
Density1.3296 g/cm³
LogP-2.3 at pH 7

This compound primarily acts as an agonist at opioid receptors , which are critical for pain modulation. By activating these receptors, the compound may reduce the perception of pain, making it potentially useful in analgesic therapies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Preliminary studies suggest it has effectiveness similar to other quaternary ammonium compounds, which are known for their disinfectant properties. The compound's efficacy against specific pathogens is under investigation, revealing promising results in laboratory settings.

Cytotoxic Effects

There is emerging evidence that this compound may possess cytotoxic effects on certain cancer cell lines. Initial studies have shown that it can induce apoptosis in these cells, warranting further exploration into its mechanisms of action and potential therapeutic applications against cancer .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Escherichia coli and other bacterial strains when tested at various concentrations. The results indicated a significant reduction in colony-forming units (CFU), highlighting its potential as a disinfectant in clinical settings.
    Concentration (ppm)CFU Reduction after 5 min
    50099%
    25085%
    12560%
  • Cytotoxicity Testing : In vitro assays on cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential role as an anticancer agent.
    Treatment Concentration (µM)Cell Viability (%)
    1070
    2550
    5030

Applications in Research and Medicine

The versatility of this compound extends to various fields:

  • Pharmaceutical Development : Its properties make it a candidate for developing new analgesics targeting opioid receptors.
  • Antimicrobial Agents : Its effectiveness against bacteria positions it as a potential disinfectant in healthcare settings.
  • Cancer Research : The observed cytotoxic effects may lead to novel treatments for specific types of cancer.

Q & A

Basic Research Questions

Q. What is the established synthetic route for 3,3-diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide, and how are intermediates characterized?

The synthesis begins with diphenylacetic acid ethyl ester, which undergoes reaction with ethylene oxide in the presence of NaOH to form 2,2-diphenylbutyrolactone. This lactone is treated with HBr in acetic acid to yield 2,2-diphenyl-4-bromobutyric acid. Conversion to the acid chloride via thionyl chloride precedes cyclization with aqueous dimethylamine, producing the target compound. Key intermediates are validated using melting point analysis, IR (e.g., lactone carbonyl stretch at ~1700 cm⁻¹), and NMR (e.g., aromatic proton integration) .

Q. Which spectroscopic methods are essential for characterizing this compound, and what critical data should be reported?

Standard characterization includes:

  • 1H/13C NMR : To confirm the quaternary ammonium structure (e.g., dimethylamine protons at δ ~3.0–3.5 ppm) and tetrahydrofuran backbone.
  • IR Spectroscopy : For lactone/ammonium functional groups (e.g., C=O at ~1700 cm⁻¹, N⁺–H stretches).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M-Cl]⁺ in ESI mode).
  • Elemental Analysis : To confirm purity and stoichiometry .

Q. What mechanistic steps govern the lactone ring opening during synthesis?

The lactone ring opening with HBr in acetic acid proceeds via acid-catalyzed nucleophilic attack by bromide ions at the electrophilic carbonyl carbon, forming 2,2-diphenyl-4-bromobutyric acid. Reaction conditions (e.g., temperature, acid concentration) must be tightly controlled to avoid side reactions like ester hydrolysis .

Q. How is crystallographic data for this compound refined, and which software is recommended?

Single-crystal X-ray diffraction data can be refined using SHELXL , which is optimized for small-molecule structures. Key parameters include thermal displacement factors, hydrogen bonding networks, and R-factor convergence. Mercury software aids in visualizing hydrogen-bonding patterns and packing motifs .

Q. What precautions are necessary when handling hygroscopic intermediates in this synthesis?

Intermediates like acid chlorides and ammonium salts should be stored under inert atmosphere (N₂/Ar) and in desiccators. Reaction vessels must be pre-dried, and solvents (e.g., THF, DMF) should be rigorously anhydrous to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized during the cyclization step with dimethylamine?

Yield optimization requires:

  • Stoichiometric Control : Excess dimethylamine (1.2–1.5 equiv) to drive cyclization.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature Gradient : Slow addition at 0–5°C to minimize side-product formation, followed by gradual warming to room temperature .

Q. What strategies resolve discrepancies in NMR data between synthetic batches?

Contradictions in splitting patterns (e.g., diastereotopic protons) may arise from conformational flexibility or impurities. Use:

  • Variable Temperature (VT) NMR : To distinguish dynamic effects.
  • 2D NMR (COSY, HSQC) : For unambiguous proton-carbon correlations.
  • Control Experiments : Re-crystallization or chromatography to isolate pure fractions .

Q. How can computational methods predict hydrogen-bonding networks in the crystal structure?

Density Functional Theory (DFT) calculations (e.g., using Gaussian) model intermolecular interactions, while Mercury software analyzes experimental crystallographic data. Graph set analysis (e.g., Etter’s rules) categorizes hydrogen-bond motifs (e.g., R₂²(8) rings) .

Q. What alternative synthetic routes exist for this compound, and how do they compare in scalability?

Alternative pathways include:

  • Feist-Benary Cyclization : Using phosphonium ylides (e.g., triphenylphosphonium salts) to construct the furan core.
  • Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes. Trade-offs involve cost (e.g., phosphonium reagents) and equipment availability .

Q. How can bioactivity studies be designed for this compound, given structural similarities to quaternary ammonium disinfectants?

Leverage structure-activity relationship (SAR) studies by:

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) testing against Gram+/Gram– bacteria.
  • Cytotoxicity Screening : MTT assays on mammalian cell lines.
  • Molecular Docking : Targeting bacterial membrane proteins (e.g., lipid A in LPS) .

Q. Methodological Notes

  • Data Contradictions : Cross-validate synthetic steps using control reactions (e.g., omitting HBr to confirm lactone integrity) .
  • Advanced Characterization : Pair experimental data (e.g., XRD) with computational models to resolve ambiguities .
  • Safety Protocols : Adhere to OSHA guidelines for handling corrosive reagents (HBr, SOCl₂) and hygroscopic intermediates .

Properties

IUPAC Name

(3,3-diphenyloxolan-2-ylidene)-dimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20NO.BrH/c1-19(2)17-18(13-14-20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPXLCQSAFQCBD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=C1C(CCO1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80958777
Record name 5-(Dimethylamino)-4,4-diphenyl-3,4-dihydro-2H-furan-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80958777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37743-18-3
Record name Dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37743-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Dihydro-3,3-diphenyl-3H-furan-2-ylidene)dimethylammonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037743183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Dimethylamino)-4,4-diphenyl-3,4-dihydro-2H-furan-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80958777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dihydro-3,3-diphenyl-3H-furan-2-ylidene)dimethylammonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.755
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In 100 mL of water were suspended 8 g (90 mmol) of a 50% aqueous solution of dimethylamine and 18 g (170 mmol) of sodium carbonate, followed by cooling to 0 to 5° C. A solution obtained by dissolving 23 g (68 mmol) of the 4-bromo-2,2-diphenylbutyric chloride mentioned above in 100 mL of toluene was then added dropwise. After stirring for 2 hours, the water layer taken out from the reaction mixture was washed with toluene. The resulting water layer was extracted with chloroform. The extract was washed with water and then dried. The residue obtained by concentrating the solvent under reduced pressure was crystallized from methyl isobutyl ketone, whereby 11 g (yield: 46.8%) of dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide was obtained.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
23 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a solution of dimethylamine (2M in THF, 50 mL) and saturated aqueous Na2CO3 (100 mL) was added dropwise a solution of compound (E) in toluene (100 mL), prepared as described above, at 0° C. The resulting mixture was allowed to stir for 12 hours. The mixture was extracted with toluene (1×30 mL) and chloroform (3×100 mL). The combined extracts were washed with water (1×30 mL), dried over K2CO3. After evaporation to dryness and crystallization with methyl isobutyl ketone, the desired product (F) dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide was obtained in 53% yield.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of 4-bromo-2,2-diphenylbutyric acid from Step A (227 g, 0.70 mol) in CHCl3 (1500 ml) was added dropwise SOCl2 (160 ml). This mixture was refluxed for 4 hrs and allowed to cool, and the solvent was removed in vacuo. The crude 4-bromo-2,2-diphenylbutyroyl chloride (227 g, 93%) was used without further purification. To a solution of dimethylamine (54 g, 0.12 mol) and Na2CO3 (25.4 g, 0.24 mol) in H2O (100 ml) was added dropwise a solution of 4-bromo-2,2-diphenylbutyroyl chloride (33.8 g, 0.1 mol) in toluene (100 ml), while the temperature was maintained between 0 and 5° C. The mixture was stirred for an additional 2 hrs and extracted with CHCl3. The organic layer was dried (MgSO4) and the solvent was removed in vacuo. The residue was crystallized from i-BuCOMc to give pure dimethyl-(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide. (17.3 g, 50%): mp 181-182°: UV max (95% EtOH) 255 nm (540) and 261 (425); IR (KBr) 1675-1680 cm−1 (C═N); NMR (CDCl3) δ3.03 (s, 3), 3.50 (t, 2), 3.8 (s, 3), 4.89 (t, 2), and 7.51 ppm (s, 10).
Quantity
227 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step Two
Quantity
54 g
Type
reactant
Reaction Step Three
Quantity
25.4 g
Type
reactant
Reaction Step Three
Quantity
33.8 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide
3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide
3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide
3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide
3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide
3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.